![molecular formula C21H28O B165732 (2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde CAS No. 128434-80-0](/img/structure/B165732.png)
(2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its unique structure and properties make it a promising candidate for further research and development.
Mechanism Of Action
The mechanism of action of (2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde is not fully understood, but it is believed to interact with various enzymes and proteins in the body. Its unique structure allows it to bind to specific targets, leading to various biochemical and physiological effects.
Biochemical And Physiological Effects
Studies have shown that (2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde can have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
The advantages of using (2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde in lab experiments include its unique structure and properties, which make it a versatile compound that can be used in a wide range of applications. However, its synthesis can be challenging and requires specialized equipment and expertise, which can limit its use in certain labs.
Future Directions
There are many potential future directions for the study of (2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde, including further optimization of its synthesis method, exploration of its potential applications in various fields, and investigation of its mechanism of action and biochemical and physiological effects. Additionally, there is potential for the development of new derivatives and analogs of this compound with improved properties and efficacy.
Synthesis Methods
The synthesis of (2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde involves several steps, including the reaction of cyclohexanone with ethyl acetoacetate, followed by the addition of a Grignard reagent and subsequent dehydration. This method has been optimized and improved over time, resulting in higher yields and purity of the final product.
Scientific Research Applications
(2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde has been studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. Its unique structure and properties make it a versatile compound that can be used in a wide range of applications.
properties
CAS RN |
128434-80-0 |
|---|---|
Product Name |
(2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde |
Molecular Formula |
C21H28O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(2E)-2-[(4E)-4-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohex-2-en-1-ylidene]acetaldehyde |
InChI |
InChI=1S/C21H28O/c1-16(19-10-8-18(9-11-19)13-15-22)7-12-20-17(2)6-5-14-21(20,3)4/h7-8,10,12-13,15H,5-6,9,11,14H2,1-4H3/b12-7+,18-13-,19-16- |
InChI Key |
QLEXUFWJSPRFOP-LCYNHIKNSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/2\CC/C(=C\C=O)/C=C2)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=C2CCC(=CC=O)C=C2)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=C2CCC(=CC=O)C=C2)C |
synonyms |
10,20-methanoretinal 10,20-methanoretinal, (E,E,E)-isomer 10,20-methanoretinal, (E,E,Z)-isomer 10,20-methanoretinal, (Z,E,Z)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



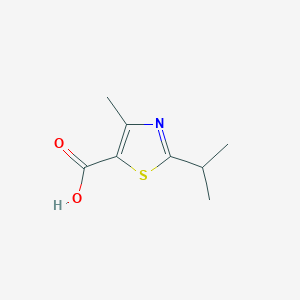
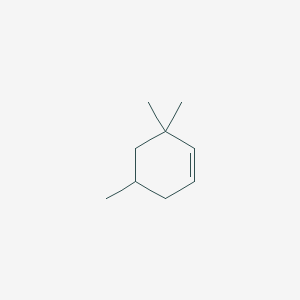
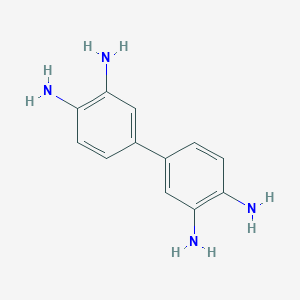
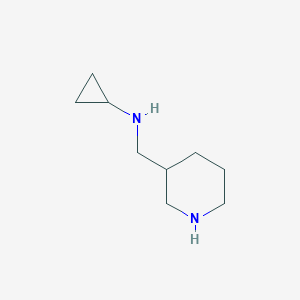
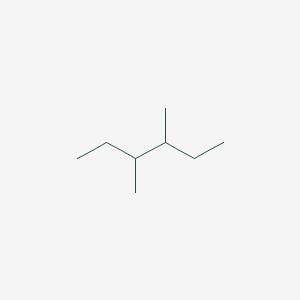
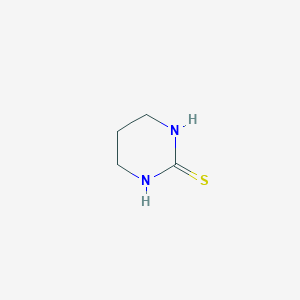
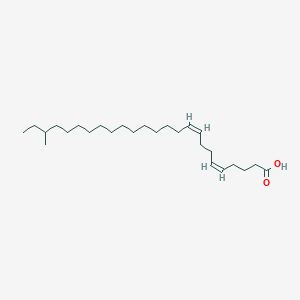
![7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B165668.png)
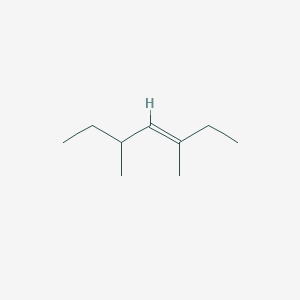
![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B165670.png)
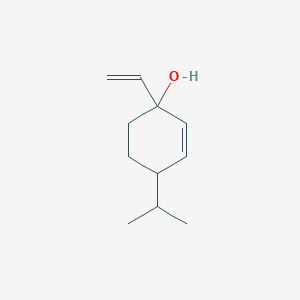
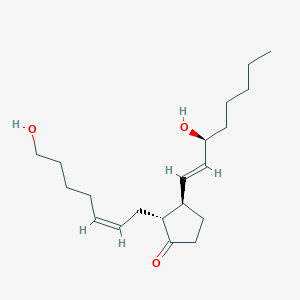
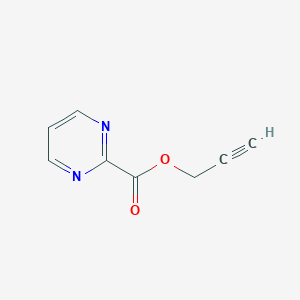
![2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B165682.png)